BenchChemオンラインストアへようこそ!

6-methyl-1H-quinazolin-4-one

Epigenetics Bromodomain inhibition BRD9

6-Methyl-1H-quinazolin-4-one (CAS 19181-53-4; molecular formula C₉H₈N₂O; MW 160.17) is a methyl-substituted quinazolin-4-one heterocycle. It serves as a versatile building block for synthesizing 2- and 8-disubstituted derivatives with tailored pharmacological properties.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Cat. No. B7750624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-1H-quinazolin-4-one
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC=NC2=O
InChIInChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5H,1H3,(H,10,11,12)
InChIKeyJUCDXPIFJIVICL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1H-quinazolin-4-one (CAS 19181-53-4): Procurement-Grade Heterocyclic Scaffold for Targeted Drug Discovery


6-Methyl-1H-quinazolin-4-one (CAS 19181-53-4; molecular formula C₉H₈N₂O; MW 160.17) is a methyl-substituted quinazolin-4-one heterocycle. It serves as a versatile building block for synthesizing 2- and 8-disubstituted derivatives with tailored pharmacological properties [1]. The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, with reported activities spanning epigenetic reader binding, topoisomerase inhibition, kinase inhibition, antimicrobial action, and phosphodiesterase modulation [2]. The 6-methyl substituent confers distinct electronic and steric properties that differentiate this scaffold from unsubstituted, 6-amino, 6-nitro, and 7-methyl congeners.

Why Generic Quinazolin-4-one Substitution Fails: Position- and Substituent-Dependent Activity Profiles of 6-Methyl-1H-quinazolin-4-one


Quinazolin-4-one scaffolds are not interchangeable. The position and electronic nature of substituents on the quinazolinone core produce divergent pharmacological profiles that preclude generic substitution. In a direct comparative study of 2-arylquinazolinones, 6-methyl-, 6-amino-, and 7-methyl-substituted derivatives exhibited markedly different cytotoxicity potencies against HCT-15, T47D, and HeLa cancer cell lines [1]. The 6-methyl group provides intermediate lipophilicity (XLogP3 ≈ 1.1) and modest electron-donating character distinct from the strongly activating 6-amino group or the repositioned 7-methyl isomer. Furthermore, 6-methylquinazolin-4(3H)-one-based compounds demonstrated selective binding to BRD9 over the closely related BRD4 bromodomain, a selectivity profile not guaranteed for other substitution patterns [2]. These data establish that even single-atom or positional changes on the quinazolinone core yield functionally non-equivalent chemical entities, making informed procurement decisions essential.

Quantitative Differentiation Evidence: 6-Methyl-1H-quinazolin-4-one vs. Closest Analogs


BRD9 Bromodomain Binding with Selectivity over BRD4: Low Micromolar Affinity and Favorable Selectivity Window

6-Methylquinazolin-4(3H)-one-based compounds selectively bind BRD9 bromodomain over the closely related BRD4 bromodomain. Compound 22 (a 2,8-disubstituted 6-methylquinazolin-4(3H)-one derivative) exhibited an IC₅₀ of 2.5 ± 0.4 μM for BRD9 while retaining 85.1 ± 1.6% residual binding to BRD4 BD1 at 10 μM test concentration [1]. Compound 18 showed IC₅₀ of 3.1 ± 0.8 μM for BRD9 with 77.6 ± 1.6% residual BRD4 binding [1]. This selectivity is meaningful because non-selective bromodomain inhibition can produce confounding biological effects, particularly through BRD4, a widely expressed transcriptional regulator. The 6-methylquinazolin-4(3H)-one core accommodated two distinct pharmacophore-based binding modes within the BRD9 acetyl-lysine recognition pocket, confirming scaffold plasticity for further optimization [1].

Epigenetics Bromodomain inhibition BRD9 BRD4 selectivity Chemical probe development

Topoisomerase I Inhibitory Activity: Micromolar Potency with Selectivity over Topoisomerase IIα

2-Arylquinazolinones, including 6-methyl-substituted variants, demonstrated superior topoisomerase I (topo I) inhibitory activity while remaining generally inactive against topoisomerase IIα [1]. Compound 84 (a 2-arylquinazolinone derivative) exhibited an IC₅₀ of 1.24 μM against topo I, with correlated cytotoxic activity in the low micromolar range against HCT-15, T47D, and HeLa cancer cell lines [1]. This topo I selectivity contrasts with many clinical topoisomerase poisons that target topo II, offering a differentiated mechanism. Among the 6-methyl-, 6-amino-, and 7-methylquinazolinones evaluated, 6-amino-substituted derivatives displayed the most potent cytotoxicity (submicromolar to nanomolar IC₅₀ values), while 6-methyl-substituted compounds showed a distinct potency range, suggesting that the 6-methyl scaffold is better suited for applications where attenuated cytotoxicity with preserved target engagement is desirable [1].

Topoisomerase inhibition Anticancer DNA damage Camptothecin comparator

Broad-Spectrum Antimicrobial Activity of 6-Methyl-3-phenyl-4(3H)-quinazolinone Analogues: MIC Values Against Gram-Positive and Gram-Negative Strains

6-Methyl-3-phenyl-4(3H)-quinazolinone analogues were evaluated for in vitro antimicrobial activity against a panel of bacterial strains [1]. Compounds 1, 9, and 14 showed MIC values of 16, 32, and 32 μg/mL respectively against Staphylococcus aureus ATCC 29213 [1]. Notably, compound 14 demonstrated the broadest antimicrobial spectrum, exhibiting activity against all tested strains with the lowest aggregate MIC compared to other compounds in the series [1]. This broad-spectrum profile differentiates the 6-methyl-3-phenyl substitution pattern from other quinazolinone series that show narrower or strain-specific activity, making this scaffold a candidate for antimicrobial lead development where Gram-positive coverage is prioritized.

Antimicrobial Antibacterial MIC Staphylococcus aureus Drug-resistant bacteria

6-Substitution as a Determinant of cGMP-Phosphodiesterase Inhibitory Potency and Selectivity

Structure-activity relationship studies on quinazoline-based phosphodiesterase inhibitors have established that substitution at the 6-position is a critical requirement for potent and selective cGMP-PDE (PDE5) inhibitory activity [1]. Takase et al. demonstrated that 6-substitution of the quinazoline core dramatically enhances both PDE5 potency and isozyme selectivity compared to unsubstituted or alternatively substituted analogs [1]. The 6-methyl group contributes lipophilic character (calculated XLogP3 ≈ 1.1 for the core scaffold) and modest electron-donating properties that influence PDE5 active-site complementarity. Further optimization with additional substituents at the 6- and 8-positions yielded PDE5 inhibitors with improved potency and selectivity over PDE6 (retinal isoform), directly addressing a key safety concern for PDE5-targeted therapeutics [2]. This established SAR positions 6-methylquinazolin-4-one as a logical starting scaffold for PDE5 inhibitor programs, in contrast to unsubstituted quinazolin-4-one which lacks the necessary potency-enhancing 6-substitution.

Phosphodiesterase inhibition cGMP-PDE PDE5 Cardiovascular 6-substitution SAR

Angiotensin II AT1 Receptor Antagonism: 6-Methyl Quinazolinones as Antihypertensive Lead Scaffolds

Substituted quinazolin-4-ones bearing a 6-methyl group have been patented and characterized as angiotensin II (AII) AT1 receptor antagonists with demonstrated antihypertensive potential [1]. Representative compounds, including 2-butyl-6-methyl-3-[(2′-(tetrazol-5-yl)biphenyl-4-yl)methyl]quinazolin-4(3H)-one, exhibited IC₅₀ values below 50 μM in AII receptor binding assays [2]. The 6-position substituent was shown to have pronounced effects on in vitro potency related to both electronic and lipophilic character [3]. This established SAR demonstrates that the 6-methyl group contributes favorable receptor-binding properties distinct from other 6-substituents (e.g., 6-nitro, 6-chloro) reported in the same patent family [1]. The quinazolin-4-one AT1 antagonist chemotype offers an alternative scaffold to the biphenyl-tetrazole and biphenyl-carboxylic acid classes that dominate the ARB (angiotensin receptor blocker) chemical space.

Angiotensin II AT1 receptor Antihypertensive GPCR antagonist

Validated Application Scenarios for 6-Methyl-1H-quinazolin-4-one: From Epigenetic Probes to Anti-Infective Lead Generation


BRD9-Selective Epigenetic Chemical Probe Development

6-Methylquinazolin-4(3H)-one is a validated scaffold for developing BRD9-selective chemical probes. The Colarusso et al. (2022) study demonstrated that 2,8-disubstituted derivatives bind BRD9 in the low micromolar range (IC₅₀ = 2.5–10.9 μM) while sparing the closely related BRD4 bromodomain (residual binding 77.6–91.9% at 10 μM) [1]. The scaffold accommodates two distinct pharmacophore-based binding modes, offering multiple vectors for potency optimization. For CROs and medicinal chemistry teams, this scaffold enables structure-guided optimization of BRD9 affinity and selectivity without the confounding BRD4 inhibition that complicates interpretation of epigenetic target engagement studies. The reported synthetic route is fast and efficient, employing mild conditions with good yields and short reaction times, making the scaffold amenable to parallel library synthesis [1].

Topoisomerase I Inhibitor Lead Optimization with Tunable Cytotoxicity

The 2-arylquinazolinone scaffold, particularly 6-methyl-substituted variants, targets topoisomerase I with micromolar potency (IC₅₀ = 1.24 μM for compound 84) while remaining inactive against topoisomerase IIα [2]. This isoform selectivity profile is attractive for anticancer programs seeking to minimize the cardiotoxicity associated with topo II-targeting agents (e.g., anthracyclines). Critically, the 6-methyl group provides an intermediate cytotoxicity range (micromolar) compared to 6-amino derivatives (submicromolar to nanomolar), offering a tunable potency window suitable for optimizing therapeutic index [2]. Procurement of the 6-methyl scaffold is indicated when the goal is to develop topo I-selective agents with attenuated cytotoxicity relative to highly potent 6-amino analogs, or when exploring 2- and 8-position derivatization strategies for improved drug-like properties.

Broad-Spectrum Antimicrobial Quinazolinone Derivative Synthesis

The 6-methyl-3-phenyl-4(3H)-quinazolinone scaffold has demonstrated broad-spectrum in vitro antimicrobial activity, with compound 14 showing activity against all tested bacterial strains and MIC values of 32 μg/mL against S. aureus ATCC 29213 [3]. This scaffold is suitable for medicinal chemistry programs targeting multidrug-resistant Gram-positive pathogens, with the 3-phenyl and 6-methyl groups providing established SAR vectors for potency optimization. The availability of in silico ADME-Tox predictions and molecular docking data for this series [3] further supports its use in structure-based lead optimization campaigns focused on antibacterial drug discovery.

PDE5 Inhibitor Scaffold Design Leveraging Established 6-Substitution SAR

The requirement for 6-substitution to achieve potent and selective cGMP-PDE (PDE5) inhibition is well-established in the quinazoline literature [4]. 6-Methylquinazolin-4-one provides a pre-optimized starting point that satisfies this critical SAR requirement, unlike unsubstituted quinazolin-4-one scaffolds that would necessitate de novo exploration of 6-position substitution. Further functionalization at the 2- and 8-positions, as demonstrated in the BRD9 series [1], can be leveraged for additional potency and isozyme selectivity gains (e.g., PDE5 over PDE6). This application scenario is particularly relevant for cardiovascular and urological drug discovery programs where PDE5 inhibition is therapeutically validated.

Quote Request

Request a Quote for 6-methyl-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.